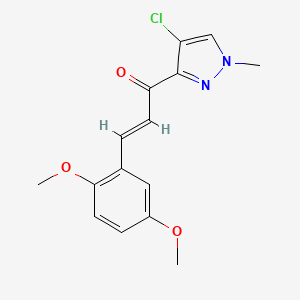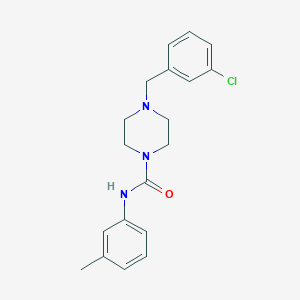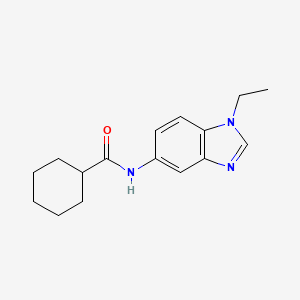
1-acetyl-N-(6-methyl-1,3-benzothiazol-2-yl)-4-piperidinecarboxamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Applications De Recherche Scientifique
Anti-Tubercular Activity
Benzothiazole derivatives have been extensively studied for their potential as anti-tubercular agents. The compound can be synthesized through various pathways and has shown promising in vitro and in vivo activity against Mycobacterium tuberculosis. The inhibitory concentrations of these molecules have been found to be comparable or even superior to standard reference drugs . This suggests that 1-acetyl-N-(6-methyl-1,3-benzothiazol-2-yl)piperidine-4-carboxamide could be a valuable addition to the arsenal of anti-tuberculosis drugs.
Drug Resistance Mechanisms
The study of benzothiazole derivatives also includes understanding the mechanisms of drug resistance. By analyzing the structure-activity relationships and conducting molecular docking studies, researchers can identify how these compounds interact with target proteins like DprE1, which is crucial for developing potent inhibitors with enhanced anti-tubercular activity . This compound’s role in overcoming drug resistance could be pivotal in treating multi-drug-resistant TB strains.
Anti-Inflammatory and Analgesic Properties
Benzothiazole derivatives have been investigated for their anti-inflammatory and analgesic properties. Research indicates that these compounds can be effective in reducing inflammation and pain without causing significant side effects . This makes them potential candidates for the development of new non-steroidal anti-inflammatory drugs (NSAIDs).
Cytotoxicity Against Tumorigenic Cell Lines
Some benzothiazole amides exhibit selective cytotoxicity against tumorigenic cell lines. This property is crucial for the development of chemotherapeutic agents that can selectively target cancer cells while sparing healthy ones . The compound’s ability to modulate adenosine receptors and affect nuclear hormone receptors also opens up possibilities for its use in cancer therapy.
Antimicrobial Properties
Apart from anti-tubercular activity, benzothiazole derivatives have shown a broad spectrum of antimicrobial properties. They can be effective against a variety of bacterial and fungal pathogens, making them valuable for the development of new antibiotics and antifungal agents .
Molecular Modeling and Drug Design
The compound’s structure makes it suitable for molecular modeling and drug design applications. Its interactions with various proteins can be studied using in silico docking tools, which helps in the rational design of drugs with improved efficacy and reduced side effects .
Prophylaxis and Treatment of Viral Infections
Benzothiazole amides have been associated with the prophylaxis and treatment of viral infections, such as rotavirus. The compound’s potential in modulating receptor activity could lead to new therapeutic agents for managing viral diseases .
Development of Diagnostic Agents
The unique structural features of benzothiazole derivatives can be utilized in the development of diagnostic agents. These compounds can be tagged with imaging agents to create contrast agents for medical imaging techniques, aiding in the diagnosis of various diseases .
Propriétés
IUPAC Name |
1-acetyl-N-(6-methyl-1,3-benzothiazol-2-yl)piperidine-4-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H19N3O2S/c1-10-3-4-13-14(9-10)22-16(17-13)18-15(21)12-5-7-19(8-6-12)11(2)20/h3-4,9,12H,5-8H2,1-2H3,(H,17,18,21) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PGUJICXAPROFEG-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC2=C(C=C1)N=C(S2)NC(=O)C3CCN(CC3)C(=O)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H19N3O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
317.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![(1R,5R,11aS)-3-(4H-thieno[3,2-b]pyrrol-5-ylcarbonyl)decahydro-8H-1,5-methanopyrido[1,2-a][1,5]diazocin-8-one](/img/structure/B5373601.png)

![N-[2-(3-methoxyphenoxy)ethyl]-10H-phenothiazine-10-carboxamide](/img/structure/B5373615.png)
![1-[3-(dimethylamino)propyl]-4-(4-ethoxy-3-methylbenzoyl)-3-hydroxy-5-(4-methylphenyl)-1,5-dihydro-2H-pyrrol-2-one](/img/structure/B5373617.png)

![2-chloro-6-ethoxy-4-[2-(8-methoxy-2-quinolinyl)vinyl]phenyl acetate](/img/structure/B5373634.png)
![4-(2-methylquinolin-6-yl)-1-[(1-propyl-1H-pyrazol-5-yl)carbonyl]piperidin-4-ol](/img/structure/B5373640.png)


![ethyl 4-({3-[5-(4-methoxybenzylidene)-2,4-dioxo-1,3-thiazolidin-3-yl]propanoyl}amino)benzoate](/img/structure/B5373676.png)
![2-[(1-ethyl-2-oxo-1,2-dihydro-3H-indol-3-ylidene)methyl]-3-(3-hydroxypropyl)-4(3H)-quinazolinone](/img/structure/B5373688.png)

![8-fluoro-2-{[2-(trifluoromethyl)morpholin-4-yl]methyl}quinolin-4(1H)-one](/img/structure/B5373711.png)
![2-[1-(2-chloro-6-fluorobenzyl)-3-oxo-2-piperazinyl]-N-ethyl-N-methylacetamide](/img/structure/B5373719.png)